3,3'-Dichloro-4,4'-dihydroxystilbene
Overview
Description
3,3’-Dichloro-4,4’-dihydroxystilbene is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a stilbene backbone. This compound is primarily used as a reagent and intermediate in organic synthesis, making it a valuable building block for the production of specialty chemicals and research chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-4,4’-dihydroxystilbene typically involves the condensation of appropriate substituted benzaldehydes with substituted phenols under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the stilbene structure.
Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloro-4,4’-dihydroxystilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as HY zeolites, has been explored to enhance the efficiency of the synthesis process . The reaction conditions are optimized to achieve high selectivity and conversion rates, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dichloro-4,4’-dihydroxystilbene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the stilbene backbone can be reduced to form dihydrostilbenes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,3’-dichloro-4,4’-dihydroxydihydrostilbene.
Substitution: Formation of various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
3,3’-Dichloro-4,4’-dihydroxystilbene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and specialty chemicals.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3’-Dichloro-4,4’-dihydroxystilbene exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been identified as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA replication . By binding to the regulatory subunit of the enzyme, it disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA replication and cell cycle arrest.
Comparison with Similar Compounds
4,4’-Dihydroxystilbene: Lacks the chlorine substituents but shares the stilbene backbone.
3,3’-Dichloro-4,4’-diamino diphenylmethane: Similar in structure but contains amino groups instead of hydroxyl groups.
Resveratrol (3,5,4’-trihydroxy-trans-stilbene): A well-known stilbene with antioxidant properties.
Uniqueness: 3,3’-Dichloro-4,4’-dihydroxystilbene is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA replication sets it apart from other stilbenes, making it a valuable compound for research in cancer therapy .
Properties
IUPAC Name |
2-chloro-4-[(E)-2-(3-chloro-4-hydroxyphenyl)ethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8,17-18H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJSSRZWFESGG-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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